(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid

Catalog No.
S3555197
CAS No.
462-66-8
M.F
C16H26O2
M. Wt
250.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Ac...

CAS Number

462-66-8

Product Name

(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid

IUPAC Name

(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

InChI

InChI=1S/C16H26O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,17,18)/b14-9+,15-11+

InChI Key

FCINNSNPGOGNMQ-YFVJMOTDSA-N

SMILES

CC(=CCCC(=CCCC(=CCC(=O)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC(=O)O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC(=O)O)/C)/C)C

(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid is a polyunsaturated fatty acid characterized by three double bonds located at the 3rd, 7th, and 11th positions of the carbon chain. This compound is notable for its unique structural features, including multiple methyl groups and a long carbon chain, which contribute to its physical and chemical properties. It belongs to a class of compounds known as fatty acids, which are essential components of lipids in biological systems.

Isoprenoid precursor:

Homofarnesic acid is a precursor to various biological molecules belonging to the class of isoprenoids. Isoprenoids encompass a vast family of molecules with diverse functions in organisms, including cholesterol, vitamin A, and some hormones.PubChem, National Institutes of Health: Understanding the pathway for homofarnesic acid production can provide insights into the biosynthesis of these important molecules.

Signaling molecule:

Research suggests homofarnesic acid may act as a signaling molecule in certain cellular processes. Studies have investigated its potential role in regulating cell growth and differentiation.ScienceDirect, Inhibition of Farnesol and Homofarnesol Biosynthesis by the Yeast CaaX Farnesyltransferase Inhibitor Z-138: However, more research is needed to fully understand its specific functions in this area.

Antibacterial activity:

Some studies have explored the potential antibacterial properties of homofarnesic acid. These studies suggest it may have activity against certain strains of bacteria. Journal of Agricultural and Food Chemistry, Antibacterial Activity of Homofarnesic Acid and Related Compounds from the Marine Sponge Pseudoceratina clavata: Further research is necessary to determine its efficacy and potential applications.

Involving (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid primarily include:

  • Hydrogenation: The addition of hydrogen across double bonds can convert the trienoic acid into a saturated fatty acid.
  • Esterification: This reaction occurs when the acid reacts with alcohols to form esters, which are significant in lipid metabolism.
  • Oxidation: The presence of double bonds makes this compound susceptible to oxidation, leading to the formation of various oxidized products that may have different biological activities.

These reactions are typically facilitated by enzymes in biological systems, which play a crucial role in metabolic pathways

(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid exhibits several biological activities:

  • Anti-inflammatory Effects: Studies suggest that similar compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
  • Antioxidant Properties: The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cell Growth Regulation: Some derivatives of polyunsaturated fatty acids have been shown to influence cell proliferation and apoptosis in cancer cells .

Several methods can be employed for synthesizing (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid:

  • Natural Extraction: This compound can be isolated from natural sources such as certain plant oils or algae.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving starting materials like simpler fatty acids or their derivatives.
  • Biotechnological Approaches: Utilizing genetically modified microorganisms can enhance the production of this fatty acid through fermentation processes.

These methods vary in complexity and yield efficiency .

The applications of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid include:

  • Nutraceuticals: Used in dietary supplements for its health benefits related to inflammation and oxidative stress.
  • Cosmetics: Incorporated into skincare products due to its antioxidant properties.
  • Pharmaceuticals: Investigated as a potential therapeutic agent for conditions linked to inflammation and oxidative damage .

Interaction studies focus on how (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid interacts with various biological targets:

  • Receptor Binding: Research indicates that this compound may interact with specific receptors involved in inflammatory responses.
  • Enzyme Inhibition: It may inhibit enzymes responsible for lipid peroxidation and other metabolic pathways associated with disease processes.

These interactions are critical for understanding its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Linoleic AcidTwo double bondsEssential fatty acid; involved in skin health
Alpha-Linolenic AcidThree double bondsOmega-3 fatty acid; anti-inflammatory properties
Gamma-Linolenic AcidThree double bondsKnown for its role in skin health and metabolism

(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid is unique due to its specific arrangement of methyl groups and the position of its double bonds. These features influence its reactivity and biological activity compared to other similar compounds

XLogP3

5.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-15-2024

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